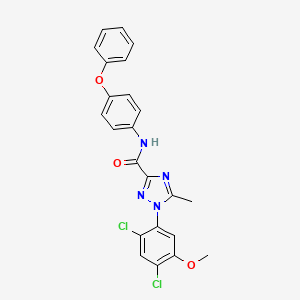

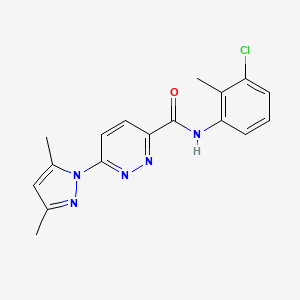

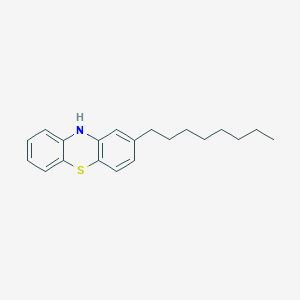

![molecular formula C21H18N4O4S B2518597 N-(1,3-benzodioxol-5-ylmethyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 946235-58-1](/img/structure/B2518597.png)

N-(1,3-benzodioxol-5-ylmethyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N,N-diethyl-(2-arylpyrazolo[1,5-a]pyrimidin-3-yl)acetamides is described as following a novel synthetic method. The variability of substituents at the 3-position of the pyrimidine moiety is a key focus, as it appears to significantly influence the binding affinity and selectivity towards PBR over CBR. The papers suggest that the structural features of these compounds, especially the substituents, are crucial for achieving high affinity and selectivity .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a pyrazolo[1,5-a]pyrimidin-3-yl acetamide core, with various aryl groups attached. The studies indicate that the specific substituents on the pyrimidine ring are important for the compounds' activity. A 3D-QSAR model was proposed to evaluate the effect of different substitutions on the acetamide moiety, which helps in understanding the structure-activity relationship (SAR) and designing compounds with improved efficacy .

Chemical Reactions Analysis

Although the provided data does not detail specific chemical reactions, the synthesis and binding studies imply that the compounds undergo interactions with PBR. The binding assays using radioligands suggest that these compounds can selectively bind to PBR, which may lead to subsequent biological responses such as the modulation of steroid biosynthesis in C6 glioma cells .

Physical and Chemical Properties Analysis

The papers do not explicitly discuss the physical and chemical properties of the compounds in detail. However, the binding affinities of the compounds range from as low as 0.76 nM to inactivity, indicating a broad range of potencies. The high-affinity compounds were compared to known PBR ligands like Ro 5-4864 and PK 11195, suggesting that these new compounds could have similar or better properties in terms of stimulating steroid biosynthesis .

Applications De Recherche Scientifique

Antimicrobial Activity

Research has shown the synthesis and antimicrobial activity of novel thienopyrimidine linked rhodanine derivatives. These compounds, including variations of thienopyrimidines, have demonstrated antibacterial potency against various bacterial strains such as E. coli and B. subtilis, with minimum inhibitory concentrations indicating strong antimicrobial effects. The synthesis involves a condensation reaction of thienopyrimidin-2-thioxothiazolidin-4-one derivatives with various chloroacetamides, characterized by spectral analyses and evaluated for in vitro antimicrobial activity using the broth dilution method (Kerru et al., 2019).

Antitumor Activity

Another area of application is in antitumor research, where compounds such as classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines have been investigated. These compounds have been synthesized and evaluated as dual thymidylate synthase and dihydrofolate reductase inhibitors, showing potential as antitumor agents. Their synthesis involves key intermediates, and the compounds have been tested against tumor cells in culture, demonstrating significant inhibitory activity (Gangjee et al., 2009).

Heterocyclic Synthesis

Further research includes the synthesis of heterocycles from versatile thioureido-acetamides in one-pot cascade reactions. These reactions produce various heterocyclic compounds with excellent atom economy, demonstrating the versatility and potential of these chemical reactions in creating pharmacologically relevant structures (Schmeyers & Kaupp, 2002).

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O4S/c1-11-5-12(2)24-20-17(11)18-19(30-20)21(27)25(9-23-18)8-16(26)22-7-13-3-4-14-15(6-13)29-10-28-14/h3-6,9H,7-8,10H2,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PASCPRAGFUKDBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C=N3)CC(=O)NCC4=CC5=C(C=C4)OCO5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

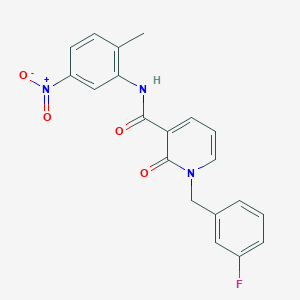

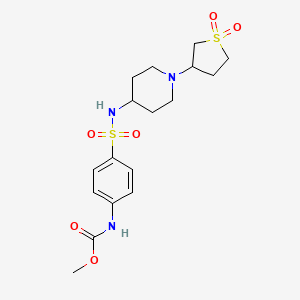

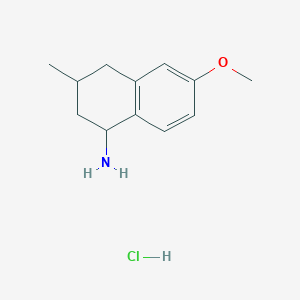

![2-[2-[4-[3-[4-(1-Adamantyl)phenoxy]-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2518514.png)

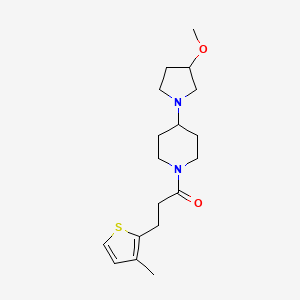

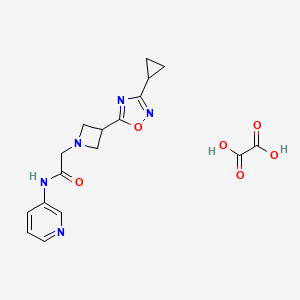

![10,13-Difluoro-2,8-dioxa-5-azatricyclo[7.4.0.0^{3,7}]trideca-1(13),9,11-triene hydrochloride](/img/structure/B2518531.png)